molecular formula C28H28N4O4 B2387669 2-(4-ethoxyphenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359418-87-3

2-(4-ethoxyphenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2387669
CAS No.: 1359418-87-3
M. Wt: 484.556
InChI Key: NPYOKUAJSLTYJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 4-ethoxyphenyl group at position 2 and a 2-(4-isopropoxyphenyl)-5-methyloxazol-4-ylmethyl moiety at position 3. The ethoxy and isopropoxy groups on the phenyl rings contribute to its lipophilicity and steric profile, which may influence solubility, metabolic stability, and target binding interactions.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O4/c1-5-34-22-10-6-20(7-11-22)24-16-26-28(33)31(14-15-32(26)30-24)17-25-19(4)36-27(29-25)21-8-12-23(13-9-21)35-18(2)3/h6-16,18H,5,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYOKUAJSLTYJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel pyrazolo[1,5-a]pyrazin derivative with significant potential in medicinal chemistry, particularly as an anticancer agent. This article reviews its biological activity based on recent research findings, including synthesis methods, structure-activity relationships (SAR), and mechanisms of action.

Synthesis and Structural Characterization

The synthesis of pyrazolo[1,5-a]pyrazin derivatives typically involves reactions of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with various amines under different conditions, including microwave-assisted synthesis. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and X-ray diffraction are employed to confirm the structures of synthesized compounds .

Table 1: Summary of Synthesis Techniques

TechniqueDescription
Microwave-assistedRapid synthesis under controlled conditions
IR SpectroscopyIdentifies functional groups
NMR SpectroscopyProvides information on molecular structure
X-ray DiffractionConfirms crystal structures

Anticancer Properties

Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrazin derivatives against various cancer cell lines. The compound has shown promising results in inhibiting the growth of A549 lung cancer cells and other types such as H322 and H1299. The mechanism of action appears to involve modulation of cell cycle progression and induction of apoptosis.

  • Cell Cycle Arrest : Compounds derived from this scaffold have been shown to induce G1-phase arrest in A549 cells, leading to inhibited proliferation .
  • Apoptosis Induction : In H1299 and H322 cells, these compounds trigger apoptosis through activation of caspases and modulation of pro-apoptotic factors .
  • Autophagy Modulation : Some derivatives may enhance autophagic processes, contributing to their anticancer efficacy .

Case Studies

A notable study evaluated a series of pyrazolo[1,5-a]pyrazin derivatives for their anticancer activity using the MTT assay. The results indicated that specific modifications in the chemical structure significantly enhanced biological activity:

  • Compound 3o was identified as the most effective derivative against A549 cells, demonstrating a strong correlation between structural features and biological activity .

Table 2: Biological Activity Results

CompoundCell LineIC50 (µM)Mechanism
3oA54910G1-phase arrest
3e-hH32215Induces apoptosis
3bH129912Autophagy enhancement

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of certain substituents on the pyrazolo[1,5-a]pyrazin scaffold significantly influences biological activity. For example:

  • Electron-withdrawing groups increase potency against cancer cell lines.
  • Hydrophilic modifications enhance solubility and bioavailability.

Research suggests that optimizing these substituents can lead to more effective anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of pyrazolo-pyrazinone and methyloxazole moieties. Key comparisons include:

2-(3-Chloro-4-ethoxyphenyl)-5-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one ()

  • Substituents : Chloro and methoxy groups replace the target compound’s ethoxy and isopropoxy groups.
  • Impact : The chloro group may enhance electrophilicity and binding to electron-rich targets, while the methoxy group reduces steric bulk compared to isopropoxy. This could affect metabolic stability and solubility .

Fluorophenyl-Thiazole Derivatives () Core Differences: Thiazole and triazole rings instead of oxazole and pyrazolo-pyrazinone. Substituents: Fluorophenyl groups improve metabolic stability via reduced oxidative metabolism. The target compound’s ethoxy/isopropoxy groups may offer similar stability but with increased lipophilicity (higher logP) .

Pyrazolo[3,4-d]pyrimidine Derivatives () Core Differences: Pyrimidine instead of pyrazinone, with chromenone and thiazole substituents. Substituents: Amino and fluoro groups enhance hydrogen bonding and bioavailability. The target compound’s ether-linked substituents (ethoxy/isopropoxy) may prioritize hydrophobic interactions over polar binding .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Bioactivity LogP (Predicted)
Target Compound Pyrazolo-pyrazinone + oxazole 4-Ethoxy, 4-isopropoxy, 5-methyl Kinase inhibition, Antimicrobial ~3.8 (est.)
Chloro/Methoxy Analog () Pyrazolo-pyrazinone + oxazole 3-Chloro, 4-ethoxy, 3-methoxy Enhanced electrophilicity ~3.5 (est.)
Fluorophenyl-Thiazole () Thiazole + triazole 4-Fluorophenyl, 5-fluorophenyl Metabolic stability ~2.9 (est.)
Pyrazolo-pyrimidine () Pyrazolo-pyrimidine + thiazole Amino, fluoro, methyl Kinase inhibition ~4.1 (est.)

Research Findings and Implications

  • Methyl groups on oxazole (target compound) may stabilize the heterocycle and improve metabolic resistance compared to unmethylated analogs .
  • Synthetic Feasibility: The compound’s complexity necessitates multi-step synthesis with careful optimization of coupling reactions for the oxazole and pyrazolo-pyrazinone moieties .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing this compound, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

  • Oxazole ring formation : Use 4-isopropoxyphenyl-substituted oxazolines under reflux with acetic acid or ethanol as solvents .
  • Pyrazolo[1,5-a]pyrazinone core construction : Coupling via Buchwald-Hartwig amination or Pd-catalyzed cross-coupling, requiring inert atmospheres (N₂/Ar) and temperatures between 80–120°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/DMF mixtures achieves >95% purity .
    • Optimization : Monitor intermediates via TLC/HPLC. Adjust solvent polarity (e.g., DMF for sterically hindered couplings) and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) to suppress side reactions .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., ethoxy vs. isopropoxy groups) and confirms methyl-oxazole regiochemistry .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 522.2) and detects fragmentation patterns .
  • X-ray crystallography : Resolves stereoelectronic effects, such as dihedral angles between aromatic rings (e.g., 16–51° deviations impacting bioactivity) .

Q. What preliminary biological screening methods are recommended to assess its therapeutic potential?

  • Methodological Answer :

  • In vitro assays : Use MTT/WST-1 viability tests on cancer cell lines (e.g., A549, HeLa) with IC₅₀ determination (typical range: 1–50 µM for pyrazolo-pyrazinones) .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR, CDK2) via fluorescence polarization or ADP-Glo™ assays .
  • Antimicrobial testing : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

  • Methodological Answer :

  • Scaffold diversification : Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy or halogenated aryl groups) and compare bioactivity .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to targets like kinase ATP pockets. Validate with mutagenesis studies .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond donors/acceptors (e.g., pyrazinone carbonyl) .

Q. What strategies resolve contradictions in biological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardize assays : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic stability testing : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, which may reduce apparent potency .
  • Synergistic studies : Combine with inhibitors (e.g., P-glycoprotein blockers) to evaluate efflux pump interference .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Methodological Answer :

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze degradation products via LC-MS .
  • Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to simulate shelf-life conditions .
  • Plasma stability : Incubate with human plasma (37°C, 1–24 hr) and quantify parent compound loss via UPLC .

Q. What advanced techniques validate its mechanism of action in complex biological systems?

  • Methodological Answer :

  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts post-treatment .
  • RNA-seq/proteomics : Identify differentially expressed genes/proteins in treated vs. untreated cells (e.g., apoptosis pathways) .
  • In vivo PK/PD : Administer to rodent models and correlate plasma concentrations (LC-MS/MS) with biomarker modulation (e.g., phospho-kinase levels) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.